REACTION_CXSMILES
|
[CH2:1]=[C:2]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][N:11]=1)[C:7]#[N:8])[CH3:3].Cl>CO.[Pd]>[CH:2]([C:4]1[CH:5]=[C:6]([CH2:7][NH2:8])[CH:9]=[CH:10][N:11]=1)([CH3:3])[CH3:1]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at r.t. under H2 balloon for 14 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
Saturated NaHCO3 was added
|
Type
|
CONCENTRATION
|
Details
|
the mixture concentrated with methanol
|
Type
|
FILTRATION
|
Details
|
filtered through a sintered funnel
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=NC=CC(=C1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 95.1 mg | |
YIELD: CALCULATEDPERCENTYIELD | 59.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |